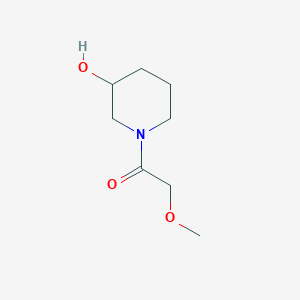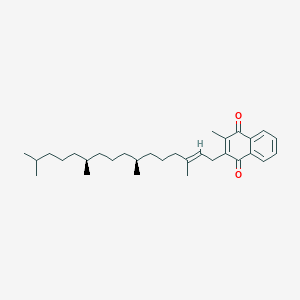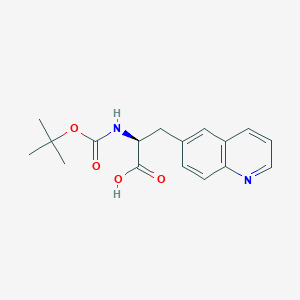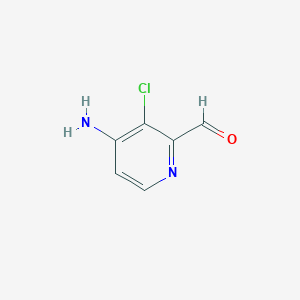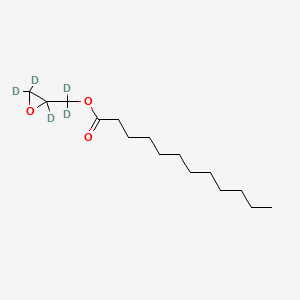
Glycidyl Laurate-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycidyl Laurate-d5: is a stable isotope-labeled compound, specifically a deuterated form of glycidyl laurateDodecanoic Acid 2-Oxiranylmethyl-d5 Ester or Lauric Acid 2,3-Epoxypropyl-d5 Ester . The molecular formula of this compound is C15H23D5O3 , and it has a molecular weight of 261.41 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycidyl Laurate-d5 can be synthesized through the reaction of lauric acid with epichlorohydrin in the presence of a base. The reaction typically involves the use of a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) and a solvent like toluene. The reaction conditions include a temperature of around 100°C and a reaction time of approximately 3 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the production of high-yield and high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Glycidyl Laurate-d5 undergoes various chemical reactions, including:
Oxidation: The epoxide ring in this compound can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed:
Diols: Formed through oxidation of the epoxide ring.
Alcohols: Formed through reduction of the compound.
Various Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Glycidyl Laurate-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in the study of lipid metabolism and the analysis of fatty acid esters.
Medicine: Investigated for its potential role in drug delivery systems and as a biomarker in metabolic studies.
Industry: Used in the production of high-purity chemicals and as a standard in quality control processes .
Mechanism of Action
The mechanism of action of Glycidyl Laurate-d5 involves its interaction with various molecular targets and pathways. The epoxide ring in this compound is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it useful in studying enzyme mechanisms and protein interactions. The compound’s deuterated form allows for precise tracking and analysis in metabolic studies .
Comparison with Similar Compounds
Glycidyl Laurate: The non-deuterated form of Glycidyl Laurate-d5.
3-Monochloropropane Diol (3-MCPD) Esters: Structurally related compounds that are also used in scientific research.
Glycidyl Esters: A broader category of compounds that includes this compound.
Uniqueness: this compound is unique due to its stable isotope labeling, which allows for more accurate and detailed analysis in research applications. The deuterium atoms in this compound provide distinct advantages in NMR spectroscopy and mass spectrometry, making it a valuable tool in various scientific studies .
Properties
Molecular Formula |
C15H28O3 |
|---|---|
Molecular Weight |
261.41 g/mol |
IUPAC Name |
[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] dodecanoate |
InChI |
InChI=1S/C15H28O3/c1-2-3-4-5-6-7-8-9-10-11-15(16)18-13-14-12-17-14/h14H,2-13H2,1H3/i12D2,13D2,14D |
InChI Key |
PTLZMJYQEBOHHM-AHXALPDUSA-N |
Isomeric SMILES |
[2H]C1(C(O1)([2H])C([2H])([2H])OC(=O)CCCCCCCCCCC)[2H] |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;(2S,3S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13440643.png)
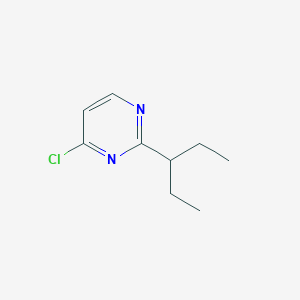
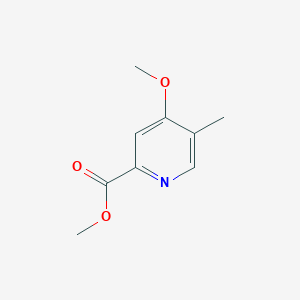
![1-Benzo[b]thien-4-yl-piperazine, d8](/img/structure/B13440662.png)
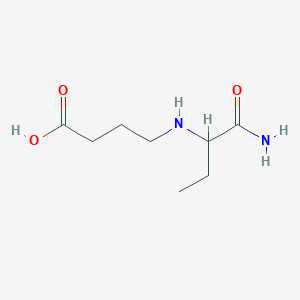
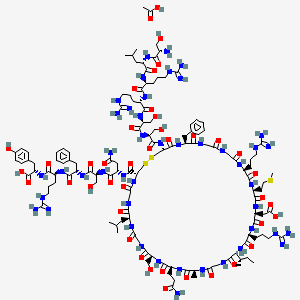
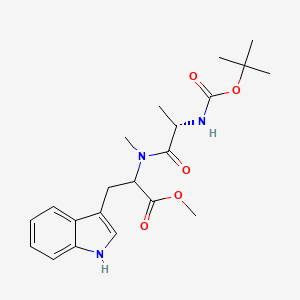
![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-pentoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13440689.png)


